![molecular formula C13H19NO4S B2957961 N-[(2,5-dimethylphenyl)sulfonyl]valine CAS No. 1009346-46-6](/img/structure/B2957961.png)
N-[(2,5-dimethylphenyl)sulfonyl]valine
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Overview
Description
N-[(2,5-dimethylphenyl)sulfonyl]valine: is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is characterized by the presence of a sulfonyl group attached to a valine moiety, which is further substituted with a 2,5-dimethylphenyl group. This compound is typically found as a white crystalline solid and is soluble in organic solvents like ethanol and dimethyl ether, but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(2,5-dimethylphenyl)sulfonyl]valine can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with valine in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the amino group of valine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(2,5-dimethylphenyl)sulfonyl]valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides .
Scientific Research Applications
Chemistry: N-[(2,5-dimethylphenyl)sulfonyl]valine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for investigating biochemical pathways .
Industry: Industrially, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of active ingredients .
Mechanism of Action
The mechanism by which N-[(2,5-dimethylphenyl)sulfonyl]valine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This compound may also participate in signaling pathways by acting as a ligand for specific receptors .
Comparison with Similar Compounds
- N-[(2,4-dimethylphenyl)sulfonyl]valine
- N-[(3,5-dimethylphenyl)sulfonyl]valine
- N-[(2,6-dimethylphenyl)sulfonyl]valine
Comparison: N-[(2,5-dimethylphenyl)sulfonyl]valine is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets. Compared to its analogs, the 2,5-dimethyl substitution pattern may result in different steric and electronic effects, impacting its overall behavior in chemical and biological systems .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWLMSKHBUENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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